molecular formula C18H24N6O3 B2545457 6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one CAS No. 2380086-76-8

6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2545457
CAS No.: 2380086-76-8
M. Wt: 372.429
InChI Key: GZDIZIYNZDUEJP-UHFFFAOYSA-N
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Description

6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrazine ring, a piperidine ring, and a pyridazinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyrazine ring, the piperidine ring, and the pyridazinone moiety. Common synthetic routes may include:

    Formation of the Pyrazine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Formation of the Piperidine Ring: This step often involves cyclization reactions using suitable starting materials.

    Formation of the Pyridazinone Moiety: This can be synthesized through various methods, including cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

    Materials Science: The compound’s properties can be explored for applications in materials science, such as the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound’s effects can be mediated through various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one include other pyrazine, piperidine, and pyridazinone derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-22(16-17(27-3)20-9-8-19-16)12-13-6-10-24(11-7-13)18(26)14-4-5-15(25)23(2)21-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDIZIYNZDUEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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